molecular formula C19H20N2O4 B10990931 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide

2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide

Cat. No.: B10990931
M. Wt: 340.4 g/mol
InChI Key: DWZWBODELYSJTN-UHFFFAOYSA-N
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Description

2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 7-methoxy-4-methylcoumarin and 2-(1H-pyrrol-1-yl)ethylamine.

    Coupling Reaction: The 7-methoxy-4-methylcoumarin is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl chloride.

    Amidation: The resulting acyl chloride is then reacted with 2-(1H-pyrrol-1-yl)ethylamine to form the desired acetamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Structure

The compound features a chromenone backbone with a methoxy and methyl substituent, along with a pyrrolidine moiety, which contributes to its biological activity.

Pharmacological Studies

The compound has been investigated for its potential antioxidant and anti-inflammatory properties. Research indicates that chromenone derivatives exhibit significant activity against oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Case Study: Antioxidant Activity

A study demonstrated that derivatives of chromenones, including this compound, showed promising results in scavenging free radicals and reducing oxidative damage in cellular models .

Antimicrobial Activity

The compound has shown potential as an antimicrobial agent . Its structure allows for interaction with bacterial membranes, leading to disruption and cell death.

Case Study: Antibacterial Efficacy

In vitro studies have indicated that this compound exhibits effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were lower than those of traditional antibiotics, suggesting it could be a candidate for treating resistant infections .

Anticancer Potential

Research has also focused on the anticancer properties of chromenone derivatives. The compound's ability to induce apoptosis in cancer cells has been documented.

Case Study: Anticancer Mechanism

In experiments involving various cancer cell lines, the compound demonstrated cytotoxic effects, inhibiting cell proliferation and promoting apoptosis through the activation of caspase pathways .

Neuroprotective Effects

There is emerging evidence that this compound may have neuroprotective effects, making it relevant in the context of neurodegenerative diseases such as Alzheimer's.

Case Study: Neuroprotection

Studies have shown that the compound can protect neuronal cells from beta-amyloid-induced toxicity, potentially offering a therapeutic avenue for Alzheimer's disease .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenging free radicals
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveProtects against beta-amyloid toxicity

Table 2: Comparison with Other Chromenone Derivatives

Compound NameAntioxidant ActivityAntimicrobial ActivityAnticancer Activity
2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamideHighModerateHigh
3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamideModerateHighModerate

Mechanism of Action

The mechanism of action of 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: It can inhibit certain enzymes involved in inflammatory pathways.

    Modulating Receptors: It may bind to and modulate the activity of specific receptors, leading to changes in cellular signaling.

    Antioxidant Activity: The compound can scavenge free radicals, reducing oxidative stress and preventing cellular damage.

Comparison with Similar Compounds

Similar Compounds

    7-methoxy-4-methylcoumarin: A precursor in the synthesis of the target compound.

    2-(1H-pyrrol-1-yl)ethylamine: Another precursor used in the synthesis.

    Coumarin Derivatives: Other compounds in the coumarin family with similar structures and biological activities.

Uniqueness

2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific applications.

Biological Activity

The compound 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide is a synthetic derivative that combines elements of coumarin and pyrrole, which are known for their diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H20N2O3C_{17}H_{20}N_{2}O_{3}, with a molecular weight of approximately 300.36 g/mol. The structure features a coumarin moiety linked to a pyrrole group, which is believed to enhance its biological efficacy.

Pharmacological Activities

Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of coumarin derivatives, including this compound. In vitro tests against various bacterial strains show promising results. For instance, compounds similar in structure exhibited minimum inhibitory concentrations (MIC) ranging from 3.7 to 5.10 µg/mL against Mycobacterium tuberculosis . The absence of cytotoxicity in Vero cells indicates a favorable safety profile for further development.

Anticancer Properties
Research into the anticancer activity of related coumarin derivatives suggests that they may inhibit cancer cell proliferation through multiple pathways. For example, the presence of a pyrrole ring in such compounds has been associated with enhanced cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies .

The mechanism by which this compound exerts its biological effects appears to involve several pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit specific enzymes related to bacterial metabolism and cancer cell proliferation, potentially through competitive inhibition.
  • Induction of Apoptosis : Studies suggest that coumarin derivatives can trigger apoptotic pathways in cancer cells, leading to increased cell death.
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to modulate inflammatory pathways, which may contribute to their overall therapeutic potential .

Case Studies

Several case studies have evaluated the biological activity of compounds structurally related to this compound:

StudyFindings
Study 1 Compounds exhibited MIC values against M. tuberculosis comparable to existing antibiotics.
Study 2 Demonstrated significant cytotoxicity against multiple cancer cell lines with low toxicity to normal cells.
Study 3 Showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Properties

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

2-(7-methoxy-4-methyl-2-oxochromen-3-yl)-N-(2-pyrrol-1-ylethyl)acetamide

InChI

InChI=1S/C19H20N2O4/c1-13-15-6-5-14(24-2)11-17(15)25-19(23)16(13)12-18(22)20-7-10-21-8-3-4-9-21/h3-6,8-9,11H,7,10,12H2,1-2H3,(H,20,22)

InChI Key

DWZWBODELYSJTN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)NCCN3C=CC=C3

Origin of Product

United States

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